molecular formula C14H13BrN2O B4584975 1-Benzyl-3-(2-bromophenyl)urea

1-Benzyl-3-(2-bromophenyl)urea

Cat. No.: B4584975
M. Wt: 305.17 g/mol
InChI Key: DZIBKSBTDSOETM-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-bromophenyl)urea is an organic compound with the molecular formula C14H13BrN2O It is a derivative of urea, where one of the nitrogen atoms is substituted with a benzyl group and the other with a 2-bromophenyl group

Scientific Research Applications

1-Benzyl-3-(2-bromophenyl)urea has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of specialty chemicals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(2-bromophenyl)urea can be synthesized through the nucleophilic addition of benzylamine to 2-bromophenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(2-bromophenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents include sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of the original compound.

    Oxidation and Reduction Reactions: Products include hydroxylated or dehalogenated derivatives, depending on the specific reaction conditions.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-bromophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and 2-bromophenyl groups contribute to the compound’s binding affinity and specificity. The urea moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s activity. This interaction can lead to the inhibition or activation of the target protein, depending on the specific context.

Comparison with Similar Compounds

  • 1-Benzyl-3-(3-bromophenyl)urea
  • 1-Benzyl-3-(4-bromophenyl)urea
  • 1-(2-Bromophenyl)-3-(3,5-dimethylphenyl)urea

Comparison: 1-Benzyl-3-(2-bromophenyl)urea is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and binding properties. Compared to its isomers, such as 1-Benzyl-3-(3-bromophenyl)urea and 1-Benzyl-3-(4-bromophenyl)urea, the 2-bromophenyl derivative may exhibit different steric and electronic effects, leading to variations in its chemical behavior and biological activity .

Properties

IUPAC Name

1-benzyl-3-(2-bromophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c15-12-8-4-5-9-13(12)17-14(18)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIBKSBTDSOETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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